

An In-depth Technical Guide to the Fmoc Protecting Group on D-allylglycine

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Compound of Interest

Compound Name: *Fmoc-D-Allylglycine*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **Fmoc-D-allylglycine**, a critical building block in modern peptide synthesis and drug discovery. The document details the fundamental properties of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the unique functionalities of D-allylglycine, and the synergistic advantages of their combination. This guide offers in-depth experimental protocols for the synthesis of **Fmoc-D-allylglycine**, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent post-synthetic modifications of the allyl group. Quantitative data is presented in a clear tabular format for easy reference, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry, therapeutic peptide development, and bioconjugation techniques.

Introduction to Fmoc-D-allylglycine

Fmoc-D-allylglycine is a non-canonical amino acid derivative that has gained significant traction in the field of peptide science.^[1] It combines the base-labile Fmoc protecting group for the α -amino group with the versatile allyl side chain of D-allylglycine.^{[1][2]} This combination offers a powerful tool for the synthesis of complex peptides with enhanced stability, novel functionalities, and improved therapeutic potential.^[2]

The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise addition of amino acids to a growing peptide chain under mild conditions.[3][4] Its removal is typically achieved with a mild base, such as piperidine in dimethylformamide (DMF), which is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide synthesis.[3][5]

The D-configuration of the allylglycine introduces stereochemical diversity, which can be crucial for modulating the biological activity and proteolytic stability of peptides. The allyl side chain serves as a reactive handle for a variety of post-synthetic modifications, including peptide macrocyclization, cross-metathesis, and thiol-ene "click" chemistry.[2][6] These modifications are instrumental in developing peptides with improved pharmacological profiles, such as enhanced receptor affinity and metabolic resistance.[6]

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Fmoc-D-allylglycine** is presented in Table 1. This information is essential for experimental design, including dissolution, reaction setup, and characterization.

Property	Value	References
Chemical Formula	C ₂₀ H ₁₉ NO ₄	[1][7]
Molecular Weight	337.37 g/mol	[1][7]
Appearance	White to off-white powder or crystals	[1][8]
Purity (HPLC)	≥ 98%	[1]
Melting Point	134 °C	[9]
Optical Rotation	[a]20/D = -9 ± 5 ° (c=1 in DMF)	[1]
Solubility	Soluble in DMF and DMSO. Sparingly soluble in DCM. Poorly soluble in water.	[4][10][11]
Storage Conditions	0 - 8 °C	[1][9]
CAS Number	170642-28-1	[1][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Fmoc-D-allylglycine**, its incorporation into a peptide sequence using SPPS, and the post-synthetic modification of the allyl group via on-resin cyclization.

Synthesis of Fmoc-D-allylglycine

This protocol is adapted from the synthesis of Fmoc-L-allylglycine and can be applied to the D-enantiomer.[\[13\]](#)

Materials:

- D-allylglycine
- 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Acetone
- Water
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve D-allylglycine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water.
- To this stirring solution, add Fmoc-OSu (1.05 equivalents).
- Stir the resulting white suspension at room temperature for 20 hours.
- Monitor the reaction completion by thin-layer chromatography (TLC).

- Once the starting material is consumed, acidify the reaction mixture to pH 2 with 1M HCl.
- Remove the acetone under reduced pressure.
- Extract the aqueous suspension with DCM (3 x 75 mL).
- Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) and water (2 x 50 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield **Fmoc-D-allylglycine** as a solid.

Incorporation of **Fmoc-D-allylglycine** into a Peptide via SPPS

This protocol outlines the manual solid-phase synthesis for incorporating an **Fmoc-D-allylglycine** residue into a peptide chain.[14][15]

Materials:

- Pre-loaded resin (e.g., Rink amide resin)
- Fmoc-D-allylglycine**
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent (e.g., HBTU, HATU)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for at least 30-60 minutes with gentle agitation.[14]

- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and mix for 5-7 minutes.[14]
 - Drain the solution.
 - Add a fresh portion of 20% piperidine in DMF and mix for an additional 15-20 minutes.[14]
 - Drain the solution.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
- Coupling:
 - In a separate vial, pre-activate **Fmoc-D-allylglycine** (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[14]
 - Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.[14]
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). [14]
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Peptide Cyclization via Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a linear peptide containing two allylglycine residues using a Grubbs catalyst.[16][17]

Materials:

- Peptide-resin containing two allylglycine residues

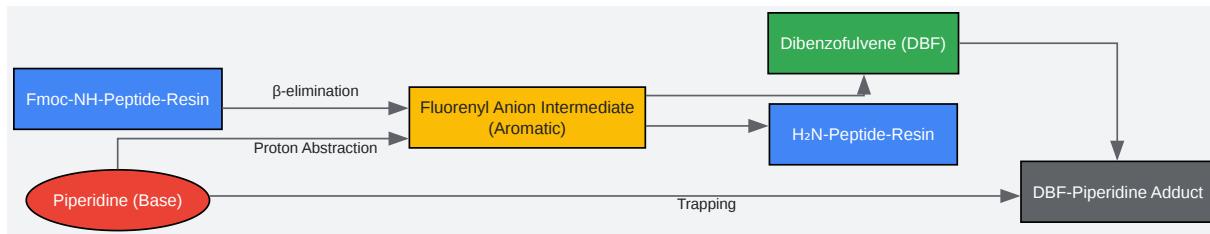
- Grubbs' catalyst (e.g., 1st or 2nd generation)
- Dichloromethane (DCM), anhydrous
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Cold diethyl ether

Procedure:

- Swell the peptide-resin in anhydrous DCM.
- Add a solution of Grubbs' catalyst in anhydrous DCM to the resin.
- Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
- Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
- Once the cyclization is complete, wash the resin thoroughly with DCM to remove the catalyst.
- Dry the resin under vacuum.
- Cleave the cyclic peptide from the resin using a standard cleavage cocktail for 2-3 hours.[\[14\]](#)
- Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[\[14\]](#)
- Dry the final peptide pellet under vacuum.

Visualizing Experimental Workflows

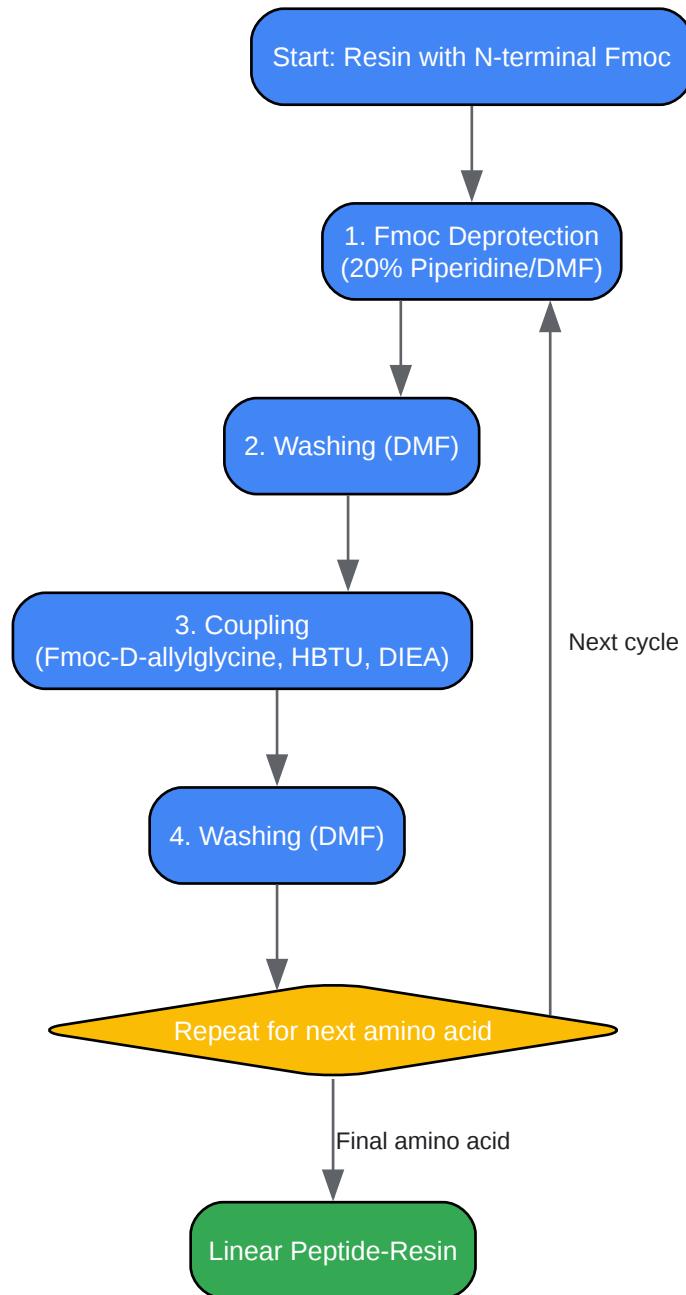
The following diagrams, created using the DOT language, illustrate key processes involving **Fmoc-D-allylglycine**.



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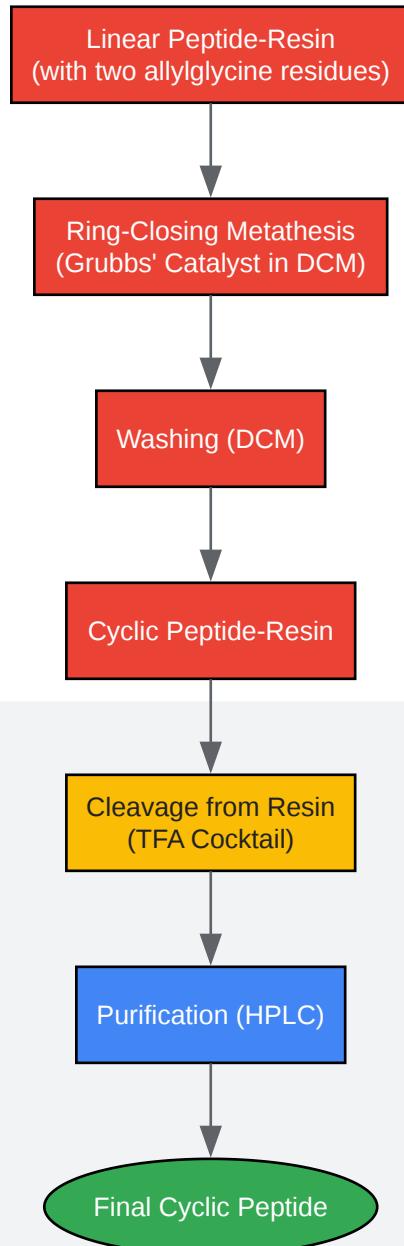
Caption: Mechanism of Fmoc group removal by piperidine.[5][18]

SPPS Cycle for Fmoc-D-allylglycine Incorporation

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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.[14][15]

On-Resin Peptide Cyclization via RCM

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